molecular formula C27H25F3N8O2 B1678900 Pluripotin CAS No. 839707-37-8

Pluripotin

Cat. No.: B1678900
CAS No.: 839707-37-8
M. Wt: 550.5 g/mol
InChI Key: NBZFRTJWEIHFPF-UHFFFAOYSA-N
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Description

Pluripotin, also known as SC1, is a compound with intriguing properties. It acts as a dual inhibitor of ERK1 (extracellular signal-regulated kinase 1) and RasGAP (Ras GTPase-activating protein). Its chemical structure consists of 27 carbon atoms, 25 hydrogen atoms, 3 fluorine atoms, 8 nitrogen atoms, and 2 oxygen atoms, with a molecular weight of 550.54 g/mol .

Mechanism of Action

Target of Action

Pluripotin primarily targets two proteins: Ras GTPase-activating protein (RasGAP) and extracellular signal-regulated kinase 1 (ERK1) . RasGAP is involved in the regulation of the Ras signaling pathway, while ERK1 is a key player in the MAPK/ERK pathway, which is involved in cell differentiation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It inhibits RasGAP, which leads to an increase in Ras signaling via the PI3-kinase pathway . This promotes self-renewal of cells. On the other hand, this compound’s inhibition of ERK1 blocks differentiation . This compound is also an equipotent inhibitor of FLT3, BCR-ABL, and JAK2 .

Biochemical Pathways

The primary biochemical pathways affected by this compound are the PI3-kinase pathway and the MAPK/ERK pathway . By inhibiting RasGAP, this compound increases Ras signaling via the PI3-kinase pathway, promoting self-renewal of cells . In contrast, this compound’s inhibition of ERK1 blocks the MAPK/ERK pathway, preventing cell differentiation .

Pharmacokinetics

It is known that this compound is a type ii kinase inhibitor that selectively binds with inactive conformations of flt3, abl, and jak2 .

Result of Action

The inhibition of RasGAP and ERK1 by this compound has significant effects at the molecular and cellular levels. It promotes the self-renewal and maintenance of mouse embryonic stem (ES) cells in an undifferentiated, pluripotent state . When combined with leukemia inhibitory factor (LIF), this compound improves the efficiency of ES cell derivation from refractory mouse strains .

Preparation Methods

Synthetic Routes:

Industrial Production:

Information on large-scale industrial production methods for pluripotin is limited. Researchers primarily obtain it through laboratory synthesis.

Chemical Reactions Analysis

Pluripotin undergoes various chemical reactions, including oxidation, reduction, and substitution. Let’s explore some key aspects:

  • Oxidation and Reduction

    • This compound may participate in redox reactions, altering its functional groups.
    • Common reagents for oxidation include potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
    • Reduction reactions often involve reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution Reactions

    • This compound can undergo nucleophilic or electrophilic substitutions.
    • Nucleophilic substitutions occur with nucleophiles (e.g., amines, thiols) replacing functional groups.
    • Electrophilic substitutions involve electrophiles (e.g., halogens, acyl chlorides) replacing hydrogen atoms.
  • Major Products

    • The specific products formed during these reactions depend on reaction conditions and substituents present.
    • Further research is needed to uncover this compound’s exact reactivity.

Scientific Research Applications

Pluripotin’s versatility extends across scientific domains:

    Stem Cell Research:

    Cancer Studies:

Comparison with Similar Compounds

While pluripotin’s uniqueness lies in its dual inhibition of ERK1 and RasGAP, other related compounds exist. Unfortunately, I don’t have a comprehensive list of similar compounds at the moment.

Properties

IUPAC Name

N-[3-[7-[(2,5-dimethylpyrazol-3-yl)amino]-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]-4-methylphenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25F3N8O2/c1-15-8-9-20(32-24(39)17-6-5-7-19(11-17)27(28,29)30)12-21(15)38-14-18-13-31-25(34-23(18)36(3)26(38)40)33-22-10-16(2)35-37(22)4/h5-13H,14H2,1-4H3,(H,32,39)(H,31,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZFRTJWEIHFPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CC(=NN5C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25F3N8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

839707-37-8
Record name 839707-37-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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